2-chloro-N-[3-({[(3-isobutoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide
Overview
Description
2-chloro-N-[3-({[(3-isobutoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is a useful research compound. Its molecular formula is C25H24ClN3O3S and its molecular weight is 482.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.1226905 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
One-pot Synthesis of 2-arylbenzoxazole Derivatives
One study discusses the use of N-(2-Chloro-phenyl)-2-halo-benzamides as substrates for synthesizing 2-arylbenzoxazole derivatives via copper-catalyzed intermolecular C–N/intramolecular C–O couplings. This method offers clean reaction conditions and good yields, highlighting its potential for creating structurally complex molecules efficiently (Miao et al., 2015).
Antimicrobial and Anti-inflammatory Applications
Another study elaborates on the synthesis of benzophenone appended oxadiazole derivatives showing significant anti-inflammatory activity. These compounds were tested for their potential to inhibit cyclooxygenase-2 (Cox-2), an enzyme associated with inflammation and pain, suggesting their application in developing new anti-inflammatory drugs (Puttaswamy et al., 2018).
Anticancer Agents
Research into indapamide derivatives, structurally related compounds, has shown promising proapoptotic activities on melanoma cell lines. This study provides insights into the design of new anticancer agents targeting specific cancer cell lines (Yılmaz et al., 2015).
Green Chemistry in Synthesis
The development of synthetic processes for benzothiazole compounds, noted for their pharmaceutical and biological activities, emphasizes the role of green chemistry. This approach aims to minimize environmental impact and enhance the efficiency of chemical syntheses (Gao et al., 2020).
Fluorescent Dyes and Organic Materials
A study on 2-(2-phenyl)benzotriazole derivatives explores the modulation of fluorescence properties through intramolecular N–H···N hydrogen bonding. Such compounds have applications in creating light conversion films that convert UV light to visible light, showcasing their potential in materials science (Uesaka Toshiyuki et al., 2020).
Synthesis of Pyrimido[2,1-b]benzothiazol-2-ones
Research on the synthesis of 4-Phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones and their antimicrobial activity demonstrates the potential of these compounds in developing new treatments against various bacterial and fungal infections (Sharma et al., 2010).
Properties
IUPAC Name |
2-chloro-N-[3-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-16(2)15-32-20-10-5-7-17(13-20)23(30)29-25(33)28-19-9-6-8-18(14-19)27-24(31)21-11-3-4-12-22(21)26/h3-14,16H,15H2,1-2H3,(H,27,31)(H2,28,29,30,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNHQBRMQIJWAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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